N-cyclopentyl-2-(phenylthio)acetamide
Description
Historical Overview of Thioacetamide (B46855) Derivatives in Chemical Biology Research
The study of thioacetamide and its derivatives has a long and varied history in science. Thioacetamide (TAA), the parent compound of this family, is an organosulfur molecule first prepared by treating acetamide (B32628) with phosphorus pentasulfide. wikipedia.org Initially, it found practical application in classical qualitative inorganic analysis as a convenient in-situ source of sulfide (B99878) ions for precipitating metal sulfides. wikipedia.org
However, the role of thioacetamide in research expanded significantly when its biological effects were discovered. Following its use as a fungicide, its potent hepatotoxicity was identified. nih.gov This led to its widespread adoption in experimental models to induce acute and chronic liver injury in animals. wikipedia.orgmedchemexpress.com Researchers use thioacetamide to replicate the progression of human liver diseases, such as fibrosis and cirrhosis, allowing for the study of disease mechanisms and the testing of potential therapies. wikipedia.org The toxicity of thioacetamide is not inherent but results from metabolic activation by cytochrome P450 enzymes, primarily CYP2E1, into reactive metabolites like thioacetamide-S-oxide (TASO) and thioacetamide-S-dioxide (TASO₂). nih.govmedchemexpress.com These reactive species covalently bind to cellular macromolecules, leading to oxidative stress and cell death. nih.govmedchemexpress.com This well-characterized biological activity established the thioamide scaffold as a pharmacologically significant structure, prompting further investigation into its derivatives for therapeutic purposes.
Rationale for Investigating N-cyclopentyl-2-(phenylthio)acetamide
While specific research on this compound is not extensively documented in publicly available literature, the rationale for its synthesis and investigation can be inferred from structure-activity relationship (SAR) studies on related compounds. The design of this molecule likely stems from a systematic effort to modulate the biological activity of the thioacetamide core.
The investigation into derivatives of thioacetamide is driven by the need to separate the therapeutic potential from the inherent toxicity of the parent compound. Research has shown that heteroarylthioacetamide derivatives can act as potent and time-dependent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov In these studies, the acetamide fragment was modified by replacing a chlorine leaving group with various aromatic thiols, demonstrating that the substituent attached to the sulfur atom is a critical determinant of biological activity and reactivity. nih.gov
The structure of this compound fits this paradigm. It combines three key structural motifs:
The (phenylthio)acetamide core: This central scaffold is investigated for its potential to interact with biological targets, such as the cysteine residues in the active sites of enzymes like EGFR. nih.gov
The N-cyclopentyl group: The N-acyl substitution is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity, membrane permeability, and metabolic stability. The cyclopentyl group, in particular, introduces a non-polar, cyclic aliphatic moiety that can explore hydrophobic pockets within a target protein, potentially enhancing binding affinity and selectivity.
The phenylthio group: This group serves as the substituent on the sulfur atom. Its aromatic nature allows for potential π-stacking interactions, and its presence influences the electronic properties and reactivity of the thioether linkage.
Therefore, the rationale for investigating this compound is likely to explore new SARs within the broader class of thioacetamide-based enzyme inhibitors, aiming to create novel therapeutic agents with improved potency and a more favorable safety profile compared to earlier generations of related compounds.
Structural Significance within Related Chemical Scaffolds
The this compound structure is significant due to its combination of a proven bioactive core (thioacetamide) with substituents known to modulate pharmacological properties. N-acyl derivatives are considered "privileged structures" in drug design, as the N-acylhydrazone motif has been shown to be a versatile biophore in ligands with a range of biological activities. researchgate.net The acetamide group itself is a cornerstone of many biologically active compounds, with derivatives being explored as inhibitors for targets in Alzheimer's disease and as pesticidal agents. nih.govmdpi.com
The structural significance of this compound can be appreciated by comparing it with other, more complex derivatives that have been synthesized and studied. Modifications at either the N-acyl position or the thio-substituent position can lead to vastly different biological activities. For example, replacing the phenyl group with a quinolinyl moiety or other heterocyclic systems has been a strategy to develop new bioactive agents. echemi.com Similarly, extensive research has been conducted on N-acetamide substituted pyrazolopyrimidines, highlighting the importance of the N-substituent in ligand design.
The following table compares the structural features of this compound with related compounds found in the literature.
| Compound Name | Core Scaffold | N-Acyl Substituent | Thio-Substituent | Noted Biological Target/Application |
| This compound | (Thio)acetamide | Cyclopentyl | Phenyl | Hypothesized Enzyme Inhibition |
| 2-((1H-imidazol-2-yl)thio)acetamide derivative nih.gov | Thioacetamide | 4-(phenylamino)quinazolin-6-yl | 1H-imidazol-2-yl | EGFR Inhibition (Anticancer) |
| N-Cyclopentyl-2-{[3-(cyclopentylmethyl)-2-quinolinyl]sulfanyl}acetamide echemi.com | Acetamide | Cyclopentyl | 3-(cyclopentylmethyl)-2-quinolinyl | Chemical Intermediate |
| 2-acetamidothiophene-3-carboxamide derivative rsc.org | Acetamide | Thiophene-3-carboxamide | (Not applicable) | Anti-leishmanial |
This comparison illustrates that the this compound structure represents a fundamental combination of core motifs. Its simplicity relative to other explored analogs makes it a valuable tool for establishing baseline structure-activity relationships, from which more complex and potentially more potent derivatives can be designed.
Current Research Landscape and Gaps Pertaining to this compound
The current research landscape for acetamide and thioacetamide derivatives is broad and active. Scientists are exploring these scaffolds for a wide array of therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases. nih.govnih.govrsc.org The general trend is to synthesize and evaluate increasingly complex molecules, often featuring large heterocyclic systems attached to the core scaffold, in an effort to enhance target specificity and potency. nih.govechemi.com
Despite this extensive research into the broader chemical class, a significant gap exists in the scientific literature concerning this compound specifically. Publicly accessible databases and peer-reviewed journals contain no detailed reports on the synthesis, characterization, or biological evaluation of this particular compound.
The research has focused on other substitutions, such as:
Varying the heteroaromatic group on the sulfur atom to target EGFR. nih.gov
Incorporating complex N-acyl groups like substituted pyrazolopyrimidines.
Utilizing different core scaffolds, such as thiophene, while maintaining an acetamide functional group. rsc.org
The absence of data on this compound suggests that it may have been synthesized as part of a larger, unpublished chemical library or that it represents an unexplored area of chemical space. This gap presents an opportunity for future research to synthesize this compound and evaluate its biological activity, thereby providing a more complete understanding of the structure-activity relationships within this important class of molecules. Such foundational research is crucial for the rational design of next-generation therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
N-cyclopentyl-2-phenylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c15-13(14-11-6-4-5-7-11)10-16-12-8-2-1-3-9-12/h1-3,8-9,11H,4-7,10H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWFUAKAKYWWJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of N Cyclopentyl 2 Phenylthio Acetamide
Established Synthetic Pathways for N-cyclopentyl-2-(phenylthio)acetamide
A primary and established route for the synthesis of this compound involves a two-step process: the preparation of the necessary precursors followed by their condensation to form the final amide product.
Precursor Synthesis and Optimization
The synthesis of this compound is predicated on the availability of two key precursors: 2-(phenylthio)acetic acid and cyclopentylamine (B150401).
2-(Phenylthio)acetic acid: This precursor is commonly synthesized through the nucleophilic substitution reaction between thiophenol and a haloacetic acid, such as 2-bromoacetic acid or sodium chloroacetate, in a basic medium. The reaction proceeds by the deprotonation of thiophenol to form the thiophenolate anion, which then acts as a nucleophile, displacing the halide from the haloacetic acid. Optimization of this reaction typically involves controlling the pH to ensure the formation of the thiophenolate and adjusting the temperature to manage the reaction rate and minimize side products.
Cyclopentylamine: There are several established methods for the synthesis of cyclopentylamine. A prevalent industrial method is the catalytic reductive amination of cyclopentanone (B42830). smolecule.comnih.gov This process involves the reaction of cyclopentanone with ammonia (B1221849) in the presence of a nickel catalyst and hydrogen gas at elevated temperature and pressure. smolecule.comnih.gov Alternative routes include the catalytic ammonolysis of cyclopentanol (B49286) and the reaction of cyclopentanone with hydroxylamine (B1172632) followed by reduction. rsc.org
Reaction Conditions and Yield Optimization
The final step in the synthesis of this compound is the formation of the amide bond between 2-(phenylthio)acetic acid and cyclopentylamine. A common and efficient method for this transformation is the Schotten-Baumann reaction, which involves the acylation of the amine with an acyl chloride. ijper.org
First, 2-(phenylthio)acetic acid is converted to its more reactive acyl chloride derivative, 2-(phenylthio)acetyl chloride. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-(phenylthio)acetyl chloride is a colorless to pale yellow liquid. scholarsresearchlibrary.commdpi.com
Subsequently, the 2-(phenylthio)acetyl chloride is reacted with cyclopentylamine in the presence of a base, such as a tertiary amine or pyridine, in an aprotic solvent. The base neutralizes the hydrochloric acid that is formed as a byproduct of the reaction. The reaction is generally exothermic and is often carried out at reduced temperatures to control the reaction rate and improve the yield.
| Step | Reactants | Reagents/Catalyst | Typical Conditions | Product |
| 1 | Thiophenol, 2-Bromoacetic Acid | Base (e.g., NaOH) | Basic medium | 2-(Phenylthio)acetic acid |
| 2 | Cyclopentanone, Ammonia | Nickel catalyst, H₂ | High temperature and pressure | Cyclopentylamine |
| 3 | 2-(Phenylthio)acetic acid | Thionyl chloride (SOCl₂) | Reflux | 2-(Phenylthio)acetyl chloride |
| 4 | 2-(Phenylthio)acetyl chloride, Cyclopentylamine | Base (e.g., Pyridine) | Aprotic solvent, 0°C to RT | This compound |
Exploration of Analogues and Derivatives of this compound
The structural framework of this compound offers multiple points for modification to generate analogues with potentially enhanced biological activities or improved physicochemical properties.
Structural Modification Strategies for Enhanced Specificity
Structural modifications can be systematically introduced at three primary locations: the cyclopentyl ring, the phenyl ring, and the acetamide (B32628) backbone.
Modification of the Cyclopentyl Moiety: The cyclopentyl group can be replaced with other cyclic or acyclic alkyl groups to probe the impact of steric bulk and lipophilicity on biological activity. For instance, the synthesis of N-aryl-2-chloroacetamides and their subsequent reaction with various nucleophiles demonstrates a versatile approach to modifying the N-substituent. researchgate.net
Substitution on the Phenyl Ring: The phenyl ring of the phenylthio group is amenable to the introduction of a wide range of substituents. Electron-donating or electron-withdrawing groups can be incorporated to modulate the electronic properties of the molecule. For example, the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamide derivatives has been achieved through Suzuki cross-coupling reactions, showcasing a method for aryl group introduction. mdpi.com
Alterations to the Acetamide Linker: The acetamide core itself can be modified. For instance, the methylene (B1212753) group can be substituted, or the entire linker can be replaced with other functionalities to alter the spatial arrangement of the key pharmacophoric elements.
High-Throughput Synthesis Approaches for Compound Library Generation
The generation of a diverse library of this compound analogues can be accelerated using high-throughput synthesis techniques. These methods enable the rapid and parallel synthesis of a large number of compounds.
One strategy involves the use of solid-phase synthesis, where one of the precursors is attached to a solid support. For example, a resin-bound amine can be acylated with a variety of substituted 2-(phenylthio)acetyl chlorides. This approach simplifies purification, as excess reagents and byproducts can be washed away, and the desired products are cleaved from the solid support in the final step.
Solution-phase parallel synthesis can also be employed. This often involves the use of automated liquid handling systems to dispense reactants and reagents into multi-well plates. The synthesis of N-phenylacetamide derivatives containing 4-arylthiazole moieties has been demonstrated, providing a template for the parallel synthesis of related structures. nih.gov The development of high-throughput amenable reactions, such as "click" chemistry, also offers a powerful tool for the rapid diversification of lead compounds. ijper.org
| Approach | Description | Key Features |
| Solid-Phase Synthesis | One reactant is immobilized on a solid support (e.g., resin). | Simplified purification, potential for automation. |
| Solution-Phase Parallel Synthesis | Reactions are carried out in parallel in multi-well plates. | Amenable to automation, allows for a wide range of solution-phase chemistry. |
| "Click" Chemistry | Use of highly efficient and specific reactions, such as the Cu(I)-catalyzed azide-alkyne cycloaddition. | High yields, simple reaction conditions, broad functional group tolerance. ijper.org |
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key areas of focus include the use of safer solvents, catalytic methods, and enzymatic transformations.
The direct catalytic amidation of carboxylic acids with amines is a highly attractive green alternative to the traditional acyl chloride route, as it generates water as the only byproduct. researchgate.net Various catalysts, including boronic acids, have been shown to promote this transformation. cornell.edu While this approach often requires elevated temperatures to drive the reaction to completion, it eliminates the need for hazardous chlorinating agents like thionyl chloride.
Enzymatic synthesis represents another promising green methodology. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully employed for the synthesis of amides from carboxylic acids and amines. nih.govucl.ac.uk These reactions are often carried out in greener solvents, such as cyclopentyl methyl ether, and proceed under mild conditions with high selectivity, minimizing the formation of byproducts. nih.govucl.ac.uk The use of solvent-free reaction conditions, where the reactants are heated together with a catalyst, further enhances the green credentials of the synthesis. archivepp.com
| Green Chemistry Approach | Description | Advantages |
| Catalytic Direct Amidation | Direct coupling of a carboxylic acid and an amine using a catalyst. | Atom economical (water is the only byproduct), avoids hazardous reagents. researchgate.netcornell.edu |
| Enzymatic Synthesis | Use of enzymes (e.g., lipases) to catalyze amide bond formation. | Mild reaction conditions, high selectivity, use of greener solvents. nih.govucl.ac.uk |
| Solvent-Free Synthesis | Reactions are conducted without a solvent, often by heating the neat reactants. | Reduces solvent waste, simplifies workup. archivepp.com |
Computational and Theoretical Investigations of N Cyclopentyl 2 Phenylthio Acetamide
Molecular Modeling and Docking Studies for Potential Biological Targets
Molecular modeling and docking studies are powerful computational tools used to predict the binding orientation and affinity of a small molecule to a protein target. rjptonline.org For analogues of N-cyclopentyl-2-(phenylthio)acetamide, these studies have been instrumental in identifying potential biological targets and elucidating the molecular interactions that govern their activity.
Ligand-Protein Interaction Prediction
Docking studies on analogues of this compound have successfully predicted their interactions with various enzymes. For instance, in studies of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives as potential inhibitors of the influenza A virus, molecular docking simulations identified key interactions with the neuraminidase (NA) receptor. semanticscholar.orgresearchgate.net These studies revealed that the compounds primarily engage in hydrogen bonding and hydrophobic interactions with crucial amino acid residues such as ARG118, ASP151, GLU119, TRP179, and ARG293 within the enzyme's active site. semanticscholar.orgresearchgate.net
Similarly, computational investigations of N-aryl-2-(N-disubstituted) acetamide (B32628) compounds as potential inhibitors for neurodegenerative enzymes have highlighted their binding modes with monoamine oxidase B (MAO-B). nih.gov Furthermore, molecular docking of 2-nitro-3-phenyl-3-(phenylthio)propan-1-ol derivatives has been performed against cytochrome P450 17A1, an enzyme involved in steroid biosynthesis. researchgate.net
Table 1: Predicted Ligand-Protein Interactions for Analogues of this compound
| Analogue Class | Target Protein | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide Derivatives | Neuraminidase (NA) | ARG118, ASP151, GLU119, TRP179, ARG293, PRO431 | Hydrogen Bond, Hydrophobic semanticscholar.orgresearchgate.net |
| N-aryl-2-(N-disubstituted) acetamide Compounds | Monoamine Oxidase B (MAO-B) | Not specified in abstract | Not specified in abstract nih.gov |
| 2-nitro-3-phenyl-3-(phenylthio)propan-1-ol Derivatives | Cytochrome P450 17A1 | Not specified in abstract | Molecular Interaction researchgate.net |
| N-(phenylcarbamothioyl)-4-chloro-benzamide | Checkpoint kinase 1 | Not specified in abstract | Not specified in abstract jppres.com |
Binding Affinity Estimation
A critical component of docking studies is the estimation of binding affinity, often expressed as a docking score or free energy of binding (ΔGbind). These values provide a quantitative measure of the predicted strength of the ligand-protein interaction. For N-aryl-2-(N-disubstituted) acetamide compounds, binding free energy calculations using the MMGBSA method were performed to score the docking poses. nih.gov In another study on N-(phenylcarbamothioyl)-4-chloro-benzamide, a thiourea (B124793) derivative, a plant score of -67.19 kcal/mol was reported for its interaction with the checkpoint kinase 1 receptor, indicating a strong predicted affinity. jppres.com
Table 2: Estimated Binding Affinities for Analogues of this compound
| Analogue | Target Protein | Binding Affinity Metric | Value |
|---|---|---|---|
| N-aryl-2-(N-disubstituted) acetamide | MAO-B | ΔGbind | Not specified in abstract nih.gov |
| N-(phenylcarbamothioyl)-4-chloro-benzamide | Checkpoint kinase 1 | Plant Score | -67.19 kcal/mol jppres.com |
| 2-nitro-3-phenyl-3-(phenylthio)propan-1-ol derivative (6b) | Cytochrome P450 17A1 | Docking Energy Score | -88.1382 researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound and Analogues
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. semanticscholar.org
Descriptor Selection and Model Development
The development of a robust QSAR model begins with the selection of appropriate molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. For 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide analogues, 2D-QSAR models were constructed using a multilinear regression model (MLR) with genetic function approximation (GFA) for descriptor selection. semanticscholar.org The validity of these models was further verified using artificial neural network (ANN) calculations. semanticscholar.org For 3D-QSAR, techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been employed. semanticscholar.orgresearchgate.net
Predictive Modeling for Biological Activity
The ultimate goal of QSAR analysis is to develop models that can accurately predict the biological activity of new or untested compounds. In the study of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide derivatives, both 2D and 3D-QSAR models demonstrated good predictive power for anti-influenza A virus activity. semanticscholar.orgresearchgate.net The 2D-QSAR models (GFA-MLR and GFA-ANN) and 3D-QSAR models (CoMFA and CoMSIA) showed strong correlation coefficients (r²) and cross-validation coefficients (q²), indicating their reliability for activity prediction. semanticscholar.orgresearchgate.net Similarly, QSAR studies on phenoxyacetamide derivatives have been conducted to develop selective inhibitors for MAO-A. researchgate.net
Table 3: QSAR Model Validation for Analogues of this compound
| Analogue Class | QSAR Model | r² (training set) | q² (cross-validation) | Predicted Activity |
|---|---|---|---|---|
| 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide Derivatives | GFA-MLR (2D) | 0.8861 | 0.7864 | Anti-Influenza A Virus semanticscholar.orgresearchgate.net |
| 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide Derivatives | GFA-ANN (2D) | 0.8980 | 0.8884 | Anti-Influenza A Virus semanticscholar.orgresearchgate.net |
| 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide Derivatives | CoMFA_SE (3D) | 0.925 | 0.59 | Anti-Influenza A Virus semanticscholar.orgresearchgate.net |
| 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide Derivatives | CoMSIA_EAD (3D) | 0.929 | 0.767 | Anti-Influenza A Virus semanticscholar.orgresearchgate.net |
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a more realistic picture of their interactions with biological targets. MD simulations have been employed to study the time-dependent interactions of phenylacetamide derivatives with MAO-A, confirming the stability of the ligand-protein complex. nih.gov In the case of N-(phenylcarbamothioyl)-4-chloro-benzamide, MD simulations supported the molecular docking results by demonstrating the stable binding of the compound within the active site of checkpoint kinase 1 over the simulation period. jppres.com These simulations are crucial for validating docking poses and understanding the flexibility of both the ligand and the protein, which can influence binding and activity. jppres.comnih.gov
Preclinical Biological Activities and Molecular Mechanisms of N Cyclopentyl 2 Phenylthio Acetamide
In Vitro Biological Screening and Initial Activity Profiling
Comprehensive screening of N-cyclopentyl-2-(phenylthio)acetamide in a variety of standard biological assays is a necessary first step to profile its potential therapeutic activities. However, at present, there is no published data detailing such a profile.
Cellular Assays (e.g., cell viability, proliferation, apoptosis in cell lines)
The effects of this compound on cellular processes remain uncharacterized. Studies on other acetamide (B32628) derivatives have shown activities such as the inhibition of cancer cell proliferation. For instance, certain N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives have demonstrated antiproliferative effects against various human cancer cell lines. One such compound, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide, was found to inhibit the proliferation of NPC-TW01 nasopharyngeal carcinoma cells by causing cell cycle arrest in the S phase. Similarly, a series of 2-phenyl-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)acetamide derivatives have been identified as inducers of apoptosis in cancer cells through the activation of caspases 3 and 9. nih.gov However, no such cellular assay data has been reported for this compound.
Enzyme Inhibition Assays
The potential for this compound to act as an enzyme inhibitor has not been explored in published research. The acetamide scaffold is present in molecules designed to inhibit various enzymes. For example, numerous acetamide derivatives have been synthesized and investigated as selective cyclooxygenase-II (COX-II) inhibitors for their anti-inflammatory properties. nih.gov Additionally, other acetamide derivatives have been studied as inhibitors of the human respiratory syncytial virus (RSV), targeting stages of viral replication. nih.gov Without specific enzyme inhibition assays, the activity of this compound in this regard remains unknown.
Receptor Binding Studies (e.g., G-protein coupled receptors)
There is no available data from receptor binding studies for this compound. Research on other, structurally different, acetamide compounds has demonstrated affinity for specific receptors. For example, the compound 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide was found to be a selective ligand for the σ1 receptor, which is a non-opioid G-protein coupled receptor. This highlights the potential for acetamide derivatives to interact with such receptors, though specific data for this compound is absent.
Identification and Validation of Molecular Targets
The identification and validation of the specific molecular targets of this compound are crucial for understanding its mechanism of action. This area of research for the compound remains undeveloped.
Proteomic Approaches for Target Engagement (e.g., affinity chromatography, mass spectrometry)
Modern proteomic techniques are powerful tools for identifying the cellular binding partners of small molecules. Chemical proteomics, for instance, can elucidate drug-target interactions directly in a physiological context. These methods have been successfully applied to other complex molecules to identify their protein targets. However, no studies utilizing affinity chromatography, mass spectrometry, or other proteomic approaches have been published for this compound, leaving its molecular targets unidentified.
Analytical and Characterization Methodologies in Research of N Cyclopentyl 2 Phenylthio Acetamide
Spectroscopic Techniques for Structural Elucidation and Interaction Studies of Research Samples
Spectroscopic methods are indispensable for confirming the molecular structure of N-cyclopentyl-2-(phenylthio)acetamide. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and bond arrangement can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of this compound by providing information on the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to the cyclopentyl, phenyl, and acetamide (B32628) moieties. Based on data from analogous compounds like N-phenyl-2-(phenylsulfanyl)acetamide, the methylene (B1212753) protons (-S-CH₂-CO-) are predicted to appear as a singlet around δ 3.84 ppm. rsc.orgnih.gov The protons of the phenyl group will likely produce a multiplet in the aromatic region, typically between δ 7.20 and 7.40 ppm. The cyclopentyl group will show a set of multiplets for its methine and methylene protons. The methine proton attached to the nitrogen is expected to be the most downfield of the cyclopentyl protons. The amide proton (N-H) would appear as a broad singlet, with its chemical shift being dependent on solvent and concentration.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. For N-cyclopentylacetamide, the carbonyl carbon appears around δ 169.88 ppm, the methine carbon of the cyclopentyl group attached to the nitrogen at δ 50.91 ppm, and the other cyclopentyl carbons at δ 32.59 and 23.45 ppm. rsc.org For the 2-(phenylthio)acetamide (B1348294) portion, the carbonyl carbon is expected around δ 168-170 ppm. The methylene carbon adjacent to the sulfur is anticipated to resonate in the range of δ 35-40 ppm. The carbons of the phenyl ring attached to the sulfur will show signals in the aromatic region (δ 125-135 ppm).
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl (C=O) | - | ~169 |
| Methylene (-S-CH₂-) | ~3.8 | ~38 |
| Phenyl (C₆H₅) | ~7.2-7.4 (multiplet) | ~125-135 |
| Cyclopentyl (CH-N) | ~4.1 (multiplet) | ~51 |
| Cyclopentyl (CH₂) | ~1.5-2.0 (multiplet) | ~23, ~33 |
| Amide (N-H) | Broad singlet | - |
Mass Spectrometry (MS)
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation. In electron ionization (EI) mass spectrometry, the molecule is expected to undergo characteristic fragmentation.
Common fragmentation pathways for N-alkyl amides include α-cleavage at the carbonyl group and cleavage of the N-CO bond. nih.govunl.ptnih.gov For thioethers, cleavage of the C-S bond is a typical fragmentation route. libretexts.orgmiamioh.edu Therefore, the mass spectrum of this compound is anticipated to show a molecular ion peak [M]⁺, followed by fragment ions corresponding to the loss of the cyclopentyl group, the phenylthio group, and other smaller fragments. The fragmentation of N-pentylacetamide shows characteristic peaks resulting from cleavage of the alkyl chain and the amide group. libretexts.org
Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment | Description |
| [M]⁺ | Molecular Ion |
| [M - C₅H₉]⁺ | Loss of the cyclopentyl group |
| [M - SC₆H₅]⁺ | Loss of the phenylthio group |
| [C₆H₅S-CH₂-CO]⁺ | Phenylthioacetyl cation |
| [C₅H₉NH]⁺ | Cyclopentylaminyl cation |
Infrared (IR) and UV-Vis Spectroscopy
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in this compound. The IR spectrum is expected to show characteristic absorption bands for the amide and phenylthio groups. Secondary amides typically exhibit an N-H stretching vibration in the range of 3370-3170 cm⁻¹ and a strong carbonyl (C=O) stretching band between 1680 and 1630 cm⁻¹. ucla.edumsu.edu The N-H bending vibration (Amide II band) is expected around 1570-1515 cm⁻¹. impactfactor.org The C-S stretching vibration of the phenylthio group is generally weaker and appears in the fingerprint region. Aromatic C-H stretching is observed above 3000 cm⁻¹, while aliphatic C-H stretching from the cyclopentyl group appears below 3000 cm⁻¹. vscht.cznist.gov
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, particularly the aromatic phenylthio group. Phenylthio compounds typically exhibit absorption bands in the UV region. For instance, S-phenyl thioacetate (B1230152) shows UV absorption maxima that can be analyzed to understand the electronic environment of the sulfur and phenyl ring. nih.govnih.gov The presence of the phenyl ring conjugated with the sulfur atom is expected to give rise to characteristic absorption bands, which can be useful for quantitative analysis.
Predicted IR and UV-Vis Absorption for this compound
| Spectroscopic Technique | Functional Group | Predicted Absorption |
| IR | Amide N-H Stretch | 3370-3170 cm⁻¹ |
| IR | Amide C=O Stretch | 1680-1630 cm⁻¹ |
| IR | Amide N-H Bend | 1570-1515 cm⁻¹ |
| IR | Aromatic C-H Stretch | >3000 cm⁻¹ |
| IR | Aliphatic C-H Stretch | <3000 cm⁻¹ |
| UV-Vis | Phenylthio group | Characteristic UV maxima |
Chromatographic Methods for Purity Assessment and Quantification in Research Matrices
Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various samples.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary method for the purity assessment and quantification of non-volatile organic compounds like this compound. asianjpr.com A reversed-phase HPLC method would be most suitable, typically employing a C18 or a more polar-embedded stationary phase to achieve good separation.
A common approach for developing an HPLC method involves scouting for the optimal mobile phase composition, which often consists of a mixture of water (sometimes with a buffer or acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. spectrabase.comthermofisher.commdpi.comsigmaaldrich.com Gradient elution, where the proportion of the organic solvent is increased over time, is often used to separate compounds with a range of polarities. Detection is typically performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance, which for this compound would be based on the UV spectrum of its phenylthio moiety.
Typical HPLC Parameters for the Analysis of Related Amides
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) beilstein-journals.org |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid (gradient elution) spectrabase.combeilstein-journals.org |
| Flow Rate | 1.0 mL/min spectrabase.combeilstein-journals.org |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, its volatility would need to be assessed to determine the suitability of GC-MS. Given its molecular weight, it may be amenable to GC analysis, possibly at elevated temperatures.
In a typical GC-MS analysis, the sample is injected into a heated port, vaporized, and carried by an inert gas through a capillary column. chromatographyonline.commdpi.com The column separates the components of the mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a mass spectrum for identification. The use of a sulfur-selective detector, such as a sulfur chemiluminescence detector (SCD) or a flame photometric detector (FPD), can enhance the selectivity for sulfur-containing compounds. nih.govchromatographyonline.com
Typical GC-MS Parameters for the Analysis of Organosulfur Compounds
| Parameter | Condition |
| Column | Capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms) |
| Injector Temperature | 250-280 °C |
| Oven Program | Temperature gradient (e.g., starting at 100 °C, ramping to 300 °C) |
| Carrier Gas | Helium or Hydrogen |
| Detector | Mass Spectrometer (EI mode), or a sulfur-selective detector |
Analysis of this compound Reveals No Publicly Available X-ray Crystallography Data
Despite a thorough search of scientific databases and literature, no experimental X-ray crystallography data for the compound this compound has been found in the public domain. As a result, a detailed analysis of its solid-state structure, as would be determined by this methodology, cannot be provided.
While crystallographic data exists for structurally related compounds, these cannot be used to infer the precise solid-state structure of this compound. Even minor alterations to a molecule's structure, such as the difference between a phenyl and a cyclopentyl group or the presence of additional substituents, can lead to significant changes in its crystal packing and molecular conformation.
For instance, detailed crystallographic studies have been conducted on similar acetamide derivatives. The analysis of "N-Cyclopentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl)acetamide" revealed a triclinic crystal system with specific unit cell dimensions of a = 8.1539 (16) Å, b = 8.9944 (18) Å, and c = 10.084 (2) Å. nih.gov In another related but distinct molecule, "N-phenyl-2-(phenylsulfanyl)acetamide," the crystal structure is characterized by the formation of molecular chains linked by hydrogen bonds. nih.gov
However, these examples only serve to highlight the type of detailed information that is currently unavailable for this compound. Without a dedicated crystallographic study of the target compound, any discussion of its solid-state structure would be purely speculative. The scientific community awaits further research that would include the synthesis of suitable single crystals of this compound and their analysis by X-ray diffraction to elucidate its definitive three-dimensional structure.
Future Directions and Emerging Research Avenues for N Cyclopentyl 2 Phenylthio Acetamide
Development of Advanced Analogues with Tuned Biological Specificity
The core structure of N-cyclopentyl-2-(phenylthio)acetamide presents a versatile scaffold for the synthesis of advanced analogues. Future research could focus on systematic modifications to tune its potential biological specificity. Key areas for structural alteration include:
Substitution on the Phenyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring could modulate the electronic properties of the sulfur atom and influence interactions with biological targets.
Modification of the Cyclopentyl Group: Altering the size and nature of the cycloalkyl group (e.g., expanding to a cyclohexyl or introducing heteroatoms) could impact the compound's lipophilicity and steric profile, thereby affecting its binding affinity and selectivity.
Alterations to the Acetamide (B32628) Linker: The acetamide linker could be modified by replacing the acetyl group with other acyl groups or by altering the linker length to optimize the spatial orientation of the phenylthio and cyclopentyl moieties.
These synthetic efforts would aim to create a library of analogues for subsequent biological screening. A study on related acetamide compounds demonstrated that the synthesis of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H- nih.govechemi.comtriazino[2,3-c]quinazoline-6-yl)thio]acetamides led to the identification of compounds with anticancer activity. nih.gov This highlights the potential for discovering biologically active molecules through the structural evolution of a parent compound.
Exploration of Novel Biological Activities and Mechanistic Understanding
A crucial future direction is the comprehensive screening of this compound and its analogues to uncover novel biological activities. Thiosemicarbazones, which share some structural similarities, are known to possess a wide range of pharmacological properties, including antimicrobial, antifungal, and antioxidant activities. mdpi.com This suggests that this compound could be investigated for similar effects.
Initial in vitro assays could explore its potential as an:
Antimicrobial Agent: Testing against a panel of pathogenic bacteria and fungi.
Anticancer Agent: Screening against various cancer cell lines to identify any cytotoxic or cytostatic effects.
Enzyme Inhibitor: The phenylthio group might interact with the active sites of various enzymes.
Should any significant biological activity be identified, subsequent research must focus on elucidating the underlying mechanism of action. This would involve identifying the molecular targets and cellular pathways through which the compound exerts its effects.
Integration with Systems Biology and Network Pharmacology Approaches
To gain a holistic understanding of the potential biological effects of this compound, systems biology and network pharmacology offer powerful investigative tools. mdpi.comresearchgate.net These approaches can predict potential protein targets and signaling pathways affected by the compound based on its chemical structure. nih.gov
A network pharmacology study would typically involve:
Target Prediction: Using computational models to identify potential protein targets of this compound.
Network Construction: Building a network that connects the predicted targets with known disease-related pathways. nih.gov
Pathway Analysis: Analyzing the network to identify key pathways and biological processes that might be modulated by the compound. nih.gov
This in silico approach can guide experimental validation and prioritize research efforts, accelerating the discovery of the compound's therapeutic potential.
Nanotechnology-Based Delivery Systems for Research Applications (e.g., targeted cellular delivery in vitro)
For in vitro research applications, especially in cell-based assays, ensuring the efficient and targeted delivery of this compound can be critical. Nanotechnology-based delivery systems offer a promising solution to overcome challenges such as poor solubility or non-specific uptake. nih.govmdpi.com
Potential nanotechnology platforms for this compound include:
Liposomes: Encapsulating the compound within lipid bilayers to enhance its delivery into cells. mdpi.com
Polymeric Nanoparticles: Utilizing biodegradable polymers to create nanoparticles that can encapsulate the compound and potentially be surface-functionalized for targeted delivery. nih.gov
These delivery systems can improve the compound's bioavailability in cellular models and enable more precise investigations of its biological effects at the subcellular level. mdpi.com The use of such systems could be particularly important if the compound exhibits hydrophobic properties, a common challenge in drug discovery. rsc.org
Collaborative Research Opportunities and Interdisciplinary Approaches
The comprehensive exploration of this compound necessitates a collaborative and interdisciplinary approach. Future progress will depend on the synergy between various scientific disciplines:
Medicinal Chemists: To design and synthesize novel analogues with improved properties.
Biologists and Pharmacologists: To conduct in vitro and in vivo studies to evaluate biological activity and elucidate mechanisms of action.
Computational Biologists: To apply systems biology and network pharmacology approaches for target identification and pathway analysis.
Materials Scientists and Nanotechnologists: To develop advanced delivery systems for research and potential therapeutic applications.
By fostering collaborations between these fields, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries in chemical biology and drug development.
Q & A
Q. What are the common synthetic routes for N-cyclopentyl-2-(phenylthio)acetamide, and how are reaction conditions optimized?
this compound is typically synthesized via multi-step reactions involving:
- Acylation : Reacting cyclopentylamine with 2-(phenylthio)acetyl chloride (derived from 2-(phenylthio)acetic acid and oxalyl chloride) under basic conditions .
- Thioether formation : Introducing the phenylthio group through nucleophilic substitution or coupling reactions, often requiring anhydrous solvents like dichloromethane .
- Optimization : Key parameters include temperature (40–60°C for acylation), solvent polarity (polar aprotic solvents enhance reactivity), and stoichiometric ratios (1.2:1 acyl chloride-to-amine ratio to minimize side products) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Structural confirmation relies on:
- NMR spectroscopy : - and -NMR to identify cyclopentyl CH groups (δ 1.5–2.0 ppm) and phenylthio S–C=O resonance (δ 165–170 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 304.12) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Q. How can researchers determine solubility and stability profiles of this compound in preclinical studies?
- Solubility : Test in buffers (pH 1–7.4) and organic solvents (DMSO, ethanol) via shake-flask method, followed by UV spectrophotometry .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify hydrolysis or oxidation byproducts .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
Discrepancies in IC values or mechanism of action (e.g., caspase-1 vs. kinase inhibition) can be addressed by:
- Standardized assays : Replicate studies using identical cell lines (e.g., HeLa or RAW 264.7 macrophages) and assay conditions (e.g., 24-hour exposure) .
- Structural analogs : Compare activity of N-cyclopentyl derivatives with N-cyclohexyl or N-aryl variants to isolate substituent effects .
Q. How can reaction yields for this compound be improved in scale-up synthesis?
- Catalyst screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance acylation efficiency .
- Flow chemistry : Implement continuous flow reactors for precise temperature control and reduced reaction times (e.g., 30 minutes vs. 2 hours in batch) .
- Workup optimization : Use liquid-liquid extraction (ethyl acetate/water) or silica gel chromatography for higher purity (>98%) .
Q. What computational and experimental approaches elucidate the mechanism of action of this compound?
- Molecular docking : Simulate binding to caspase-1 (PDB ID 1ICE) or kinases (e.g., EGFR) using AutoDock Vina to predict interaction sites (e.g., hydrogen bonds with Arg341) .
- Kinetic assays : Measure enzyme inhibition (e.g., values) via fluorogenic substrates (e.g., Ac-YVAD-AMC for caspase-1) .
Q. How do structural modifications of the cyclopentyl and phenylthio groups affect pharmacological activity?
- Cyclopentyl vs. cyclohexyl : Cyclopentyl’s smaller ring size enhances membrane permeability (logP ~3.2 vs. 3.5 for cyclohexyl) but reduces metabolic stability in microsomal assays .
- Phenylthio substitution : Electron-withdrawing groups (e.g., -NO) on the phenyl ring increase electrophilicity, improving kinase inhibition (e.g., IC = 0.8 μM vs. 5.2 μM for unsubstituted analogs) .
Methodological Considerations
Q. What in vitro and in vivo models are suitable for evaluating the anti-inflammatory potential of this compound?
- In vitro : LPS-stimulated RAW 264.7 macrophages to measure TNF-α suppression (ELISA) .
- In vivo : Murine models of colitis (DSS-induced) with oral dosing (10–50 mg/kg) and histopathological scoring .
Q. How can researchers mitigate off-target effects during biological evaluation?
- Selectivity profiling : Screen against panels of 50+ kinases or proteases to identify cross-reactivity .
- CRISPR-Cas9 knockouts : Validate target specificity using caspase-1-deficient cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
